N-Acetyltyramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Comprehensive Technical Guide to N-Acetyltyramine: Properties, Production, and Applications

Introduction and Executive Summary

N-Acetyltyramine is a biologically active amine derivative that has garnered significant interest in pharmaceutical and biotechnology research. This compound serves as a crucial intermediate in the biosynthesis of various natural products and has demonstrated promising biological activities, including anti-tumor properties and quorum-sensing inhibition. Recent advances in metabolic engineering have enabled the sustainable production of this compound and its precursors through engineered microbial strains, offering alternatives to traditional chemical synthesis methods. This whitepaper provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, biosynthesis pathways, analytical methods, and potential therapeutic applications. The information presented herein is particularly relevant for researchers and drug development professionals seeking to exploit this compound's unique characteristics for pharmaceutical development, diagnostic applications, and microbial communication interference. The integration of metabolic engineering approaches with traditional chemistry methods represents a significant advancement in the sustainable production of this valuable compound, potentially enabling broader research exploration and therapeutic development [1] [2].

Physicochemical Properties and Structural Characteristics

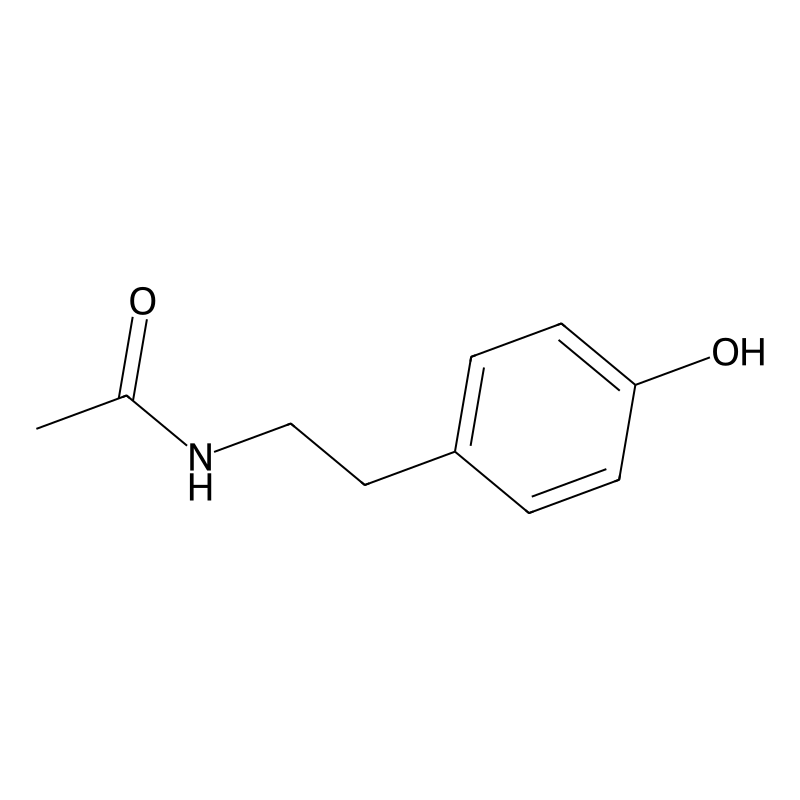

This compound (CAS Registry Number: 1202-66-0) is a tyrosine derivative with the systematic name N-[2-(4-hydroxyphenyl)ethyl]acetamide. The compound has a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its chemical structure consists of a phenolic ring connected to an ethylamine chain that has been acetylated at the nitrogen atom, contributing to its specific biological activities and physicochemical behavior.

Table 1: Comprehensive Physicochemical Properties of this compound

| Property | Value | Conditions/Notes |

|---|---|---|

| CAS Registry Number | 1202-66-0 | |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Melting Point | 134°C | Consistent across multiple sources [1] |

| Boiling Point | 424.1±28.0°C | At 760 mmHg [1] |

| Density | 1.1±0.1 g/cm³ | [1] |

| Flash Point | 210.3±24.0°C | [1] |

| pKa | 10.01±0.15 | Predicted [3] |

| LogP | 0.39 | Indicates moderate hydrophilicity [1] |

| PSA (Polar Surface Area) | 49.33 Ų | [1] |

The melting point of 134°C is a consistent characteristic across technical sources, providing a key identifying property for purity assessment. The relatively high boiling point and flash point indicate thermal stability under standard processing conditions. The predicted pKa of approximately 10.01 reflects the phenolic hydroxyl group's acidity, while the LogP value of 0.39 suggests moderate hydrophilicity, which influences solubility and partitioning behavior in biological systems. These properties collectively inform decisions regarding purification methods, formulation strategies, and storage conditions for research and development applications [1] [3].

Production Methodologies

Chemical Synthesis

The conventional chemical synthesis of this compound follows a straightforward acylation approach:

Chemical Synthesis Pathway for this compound

Experimental Protocol for Chemical Synthesis:

- Reaction Setup: In a dry reaction flask, dissolve p-hydroxyphenethylamine (tyramine) in anhydrous dichloromethane (DCM) with stirring.

- Acylation: Cool the reaction mixture to 0-5°C using an ice-water bath. Slowly add acetic anhydride dropwise, maintaining the temperature below 10°C throughout the addition.

- Reaction Completion: After complete addition, allow the reaction to warm to room temperature and continue stirring for 2-3 hours.

- Workup: Pour the reaction mixture into ice water and adjust the pH to neutral using dilute hydrochloric acid.

- Extraction: Separate the organic layer and extract the aqueous phase with additional DCM. Combine the organic phases and dry over anhydrous sodium sulfate.

- Purification: Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to obtain crude this compound. Further purify by recrystallization or column chromatography [3].

Biological Production Approaches

Recent advances in metabolic engineering have enabled the development of biological production routes for this compound and its precursors:

Microbial Production of Tyramine Precursor: Engineered Corynebacterium glutamicum strains have been developed for sustainable tyramine production, which serves as a direct precursor for this compound. These systems utilize decarboxylation of l-tyrosine by aromatic-l-amino acid decarboxylases (AADCs) under mild conditions, avoiding the harsh requirements of chemical synthesis. The highest reported tyramine titer reached 1.9 g L⁻¹ using a strain overexpressing the tyrosine decarboxylase gene from Levilactobacillus brevis. This biological approach enables production from simple nitrogen and sustainable carbon sources, including glucose, ribose, and xylose, with successful scale-up to 1.5 L bioreactor batch fermentation [4].

De Novo Biosynthesis in Engineered E. coli: Research has demonstrated the feasibility of de novo biosynthesis of this compound in engineered Escherichia coli directly from glucose. This approach integrates the complete biosynthetic pathway from simple carbon sources to the final product, potentially offering a more sustainable and scalable production method compared to traditional approaches [2].

Biological Activities and Mechanism of Action

This compound demonstrates multiple biologically relevant activities with potential therapeutic applications:

Table 2: Documented Biological Activities of this compound

| Activity Type | Experimental Model | Observed Effects/Mechanism |

|---|---|---|

| Quorum-Sensing Inhibition | C. violaceum ATCC 12472 | Inhibition of bacterial quorum-sensing systems [1] |

| Chemoreversal Activity | P388 murine leukemia cells | Reversal of doxorubicin resistance; IC₅₀ 0.13 μg/mL in combination vs. 0.48 μg/mL for doxorubicin alone [1] |

| Diagnostic Biomarker | Human urine samples | Specific biomarker for Onchocerca volvulus infection (as NATOG) [5] |

| Cytotoxin Properties | Not specified | Derived from marine bacterium Streptoverticillium [3] |

The quorum-sensing inhibition activity is particularly noteworthy as it represents a potential anti-virulence strategy against bacterial pathogens without exerting direct growth pressure that often leads to resistance. The chemoreversal activity demonstrated in combination with doxorubicin suggests potential applications in combination cancer therapies, possibly through interference with drug efflux mechanisms. As a diagnostic biomarker, this compound-O,β-glucuronide (NATOG) has been investigated as a specific indicator for Onchocerca volvulus infection (river blindness), though studies showed limited potential in amicrofilaridermic individuals [1] [5].

Analytical Methods and Characterization

Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)

Experimental Protocol for LC-MS/MS Analysis of NATOG:

- Sample Preparation: Dilute urine samples 30-fold in Milli-Q water prior to analysis.

- Chromatographic Separation:

- Column: Acquity HSS T3 (1.8 μm, 2.1 mm × 50 mm)

- Mobile Phase: A: 0.1% formic acid in H₂O; B: methanol

- Gradient: Initial 2% B, linear gradient to 15% B over 3 min, then step gradient to 98% B

- Flow Rate: 0.6 mL/min

- Column Temperature: 45°C

- Mass Spectrometric Detection:

- Ionization: Positive electrospray ionization (ESI)

- Scan Mode: Selected reaction monitoring (SRM)

- Transition: m/z 356.1 → 180.1

- Capillary Voltage: 2,500 V

- Nebulizer Pressure: 20 psig

- Drying Gas Flow: 7 L/min

- Gas Temperature: 500°C

- Quantification: Use a linear regression curve calculated after log-log transformation based on calibration standards [5].

LC-Fluorescence Detection Method

For laboratories without access to MS instrumentation, an LC-fluorescence method has been developed:

- Sample Preparation: Dilute urine samples 10-fold in Milli-Q water

- Limit of Quantification: 1 μM

- Applications: Suitable for development of point-of-care devices and field applications [5]

Stability Characteristics

This compound-O,β-glucuronide (NATOG) demonstrates excellent stability characteristics suitable for tropical field conditions:

- Storage: Stable in urine samples under various temperature conditions

- Processing: Resistant to degradation during sample collection and processing

- Analysis: Maintains integrity through freeze-thaw cycles [5]

Research Applications and Future Perspectives

Current Research Applications

This compound serves multiple roles in current research contexts:

- Metabolic Engineering: As a target compound for developing sustainable production platforms using engineered microbial strains [2]

- Infectious Disease Diagnostics: As a specific biomarker for Onchocerca volvulus infection in the form of its glucuronide conjugate (NATOG) [5]

- Anticancer Research: As a chemosensitizing agent in combination with conventional chemotherapeutics like doxorubicin [1]

- Antimicrobial Strategy: As a quorum-sensing inhibitor against bacterial pathogens [1]

Technical Considerations for Research Use

Handling and Storage:

- Store in sealed vessels at 2-8°C for short-term preservation

- For long-term storage, keep freezer at -20°C in tightly closed containers

- Protect from moisture and light to maintain stability [1] [3]

Safety Considerations:

- Hazard Statements: H318 (Causes serious eye damage)

- Precautionary Measures: Wear eye protection, face protection, and chemical-resistant gloves

- Engineering Controls: Use only in a chemical fume hood

- First Aid Measures: Immediately wash skin with copious amounts of water for at least 15 minutes after contact [1]

The advancing metabolic engineering approaches for producing this compound and its precursors offer promising alternatives to conventional chemical synthesis, potentially enabling more sustainable and scalable production [4] [2]. These biological production platforms, particularly those utilizing engineered Corynebacterium glutamicum and Escherichia coli strains, may facilitate broader research exploration and therapeutic development of this compound and its derivatives.

References

- 1. - N | CAS#:1202-66-0 | Chemsrc Acetyltyramine [chemsrc.com]

- 2. De novo biosynthesis of this compound in engineered ... [semanticscholar.org]

- 3. - N CAS#: 1202-66-0 Acetyltyramine [chemicalbook.com]

- 4. Sustainable production of the drug precursor tyramine by ... [link.springer.com]

- 5. Evaluation of the diagnostic potential of urinary N ... [pmc.ncbi.nlm.nih.gov]

N-Acetyltyramine biosynthesis pathway l-tyrosine tyramine

Biosynthesis Pathway Overview

The primary biosynthetic pathway for N-acetyltyramine from L-tyrosine involves two key enzymatic steps [1]:

- Decarboxylation: L-tyrosine is converted to tyramine by the enzyme tyrosine decarboxylase (encoded by the

tdcortdcAgene) [1] [2]. - Acetylation: Tyramine is subsequently converted to this compound by the enzyme arylalkylamine N-acetyltransferase (encoded by the

aanatgene) [1].

For a self-sufficient system, the pathway can be extended for de novo biosynthesis from glucose. This requires engineering the host's metabolic pathway to enhance the supply of L-tyrosine, which involves overexpressing key genes in the shikimate pathway (e.g., aroGfbr and tyrAfbr, which are feedback-resistant variants) to direct carbon flux toward L-tyrosine production [1].

The complete workflow is as follows:

This compound biosynthesis pathway from glucose and L-tyrosine.

Key Enzymes and Experimental Data

Enzyme Functions and Characteristics

| Enzyme | EC Number | Gene | Function in Pathway | Source Organism (if specified) |

|---|---|---|---|---|

| Tyrosine Decarboxylase (TDC) | 4.1.1.25 | tdcA / tdc |

Decarboxylates L-tyrosine to form tyramine [2] | Enterococcus durans [2] |

| Arylalkylamine N-acetyltransferase (AANAT) | 2.3.1.87 | aanat |

Acetylates tyramine to form this compound [1] | Not specified in search results |

Quantitative Production Data

The following table summarizes key metrics from a recent study achieving de novo biosynthesis in engineered E. coli [1]:

| Engineering Stage / Focus | Key Genetic Modifications | Resulting this compound Titer | Cultivation / Notes |

|---|---|---|---|

| Baseline Pathway | Introduction of tdc and aanat genes |

Not explicitly stated (relies on endogenous L-tyrosine) | L-tyrosine used as a substrate [1] |

| De Novo Biosynthesis | Overexpression of aroGfbr and tyrAfbr |

Not explicitly stated | Production from glucose [1] |

| Enhanced De Novo Biosynthesis | Additional overexpression of tktA and ppsA |

854 mg/L | Production from glucose; final reported titer [1] |

Detailed Experimental Protocol

This protocol outlines the methodology for establishing and optimizing this compound production in engineered E. coli, based on the referenced research [1].

1. Molecular Cloning and Strain Construction

- Vector System: Use a standard prokaryotic expression vector (e.g., pET or pBAD series) with inducible promoters (e.g., T7, araBAD) for precise control of gene expression.

- Pathway Assembly:

- Step 1: Co-transform E. coli (e.g., BL21(DE3)) with two plasmids, or create a single operon harboring the

tdc(tyrosine decarboxylase) andaanat(arylalkylamine N-acetyltransferase) genes. This creates the baseline production strain. - Step 2: To enable production from glucose, engineer the host strain by introducing plasmids overexpressing feedback-resistant versions of

aroG(encoding 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) andtyrA(encoding chorismate mutase/prephenate dehydrogenase). - Step 3: For enhanced yield, further engineer the strain from Step 2 by overexpressing

tktA(encoding transketolase, which increases erythrose-4-phosphate supply) andppsA(encoding phosphoenolpyruvate synthase, which increases phosphoenolpyruvate supply).

- Step 1: Co-transform E. coli (e.g., BL21(DE3)) with two plasmids, or create a single operon harboring the

2. Fermentation and Production

- Medium: Use a defined minimal medium (e.g., M9) with glucose as the sole carbon source to assess de novo biosynthesis capability.

- Induction: When the culture optical density (OD₆₀₀) reaches approximately 0.6-0.8, induce gene expression using the appropriate inducer (e.g., IPTG for T7 promoters, L-arabinose for pBAD).

- Conditions: Typical fermentation conditions include a temperature of 30-37°C, constant agitation (e.g., 200-250 rpm), and a cultivation time of 24-48 hours post-induction.

3. Analytical Methods (Quantification)

- Sample Preparation: Centrifuge culture samples to remove cells. Acidity the supernatant and extract metabolites using a suitable solvent like ethyl acetate or methanol.

- Analysis: Quantify this compound and pathway intermediates (e.g., tyramine, L-tyrosine) using High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis or mass spectrometry (MS) detector. Compare retention times and spectra against commercially available pure standards.

Research Context and Notes

- Regulation in Native Producers: In native bacterial producers like Enterococcus durans, the transcription of the tyrosine decarboxylase gene (

tdcA) and the tyrosine/tyramine antiporter gene (tyrP) is tightly regulated. This operon is strongly induced by the combination of an acidic environment (low pH) and high extracellular tyrosine concentration [2]. - Mammalian Context: In rat tissues, this compound has been identified as a probable intermediate in the biosynthesis of N-acyldopamines, suggesting a potential parallel pathway in mammals where decarboxylation may precede catechol ring formation [3].

References

N-Acetyltyramine role as bacterial metabolite

Bioactivity and Potential Applications

The most prominent documented activity of N-acetyltyramine is its ability to inhibit the growth of multidrug-resistant bacteria. Research on a Saharan strain of Streptomyces acrimycini (GSB-11) identified this compound as one of the active compounds it produces.

- Activity Profile: The compound exhibited a Minimum Inhibitory Concentration (MIC) ranging from 10 to 30 mg/mL against certain multidrug-resistant pathogenic bacteria [1]. This positions this compound as a potential candidate for future research into new anti-infective agents [1].

- Additional Potential: Beyond its direct antibacterial effects, this compound is also noted as a precursor for a diversity of pharmaceutically relevant compounds and a putative antiplatelet drug due to its inhibitory effect on factor Xa [2].

Biosynthesis and Engineered Production

The biosynthesis of this compound in microorganisms follows a short, two-step pathway from the aromatic amino acid L-tyrosine.

Biosynthetic pathway of this compound from L-tyrosine [2] [3].

This pathway has been successfully reconstructed in engineered bacterial hosts like Escherichia coli for de novo production, where the microorganism produces the compound from simple carbon sources like glucose [3]. Metabolic engineering strategies involved:

- Introducing key genes: The tyrosine decarboxylase (

tdc) and arylalkylamine N-acyltransferase (aanat) genes were heterologously expressed in E. coli [3]. - Enhancing precursor supply: Overexpression of feedback-resistant enzymes in the shikimate pathway (e.g.,

aroGfbr andtyrAfbr) to increase the intracellular pool of L-tyrosine [3]. - Optimizing central carbon metabolism: Engineering steps such as overexpressing transketolase I (

tktA) to increase the flux of erythrose-4-phosphate, further boosting the L-tyrosine supply [3]. One study achieved a production titer of 854 mg/L of this compound using such an engineered E. coli strain [3].

Quantitative Data from Research

For research and development purposes, the quantitative data on this compound's activity and production are critical. The table below consolidates key figures from recent studies.

| Parameter | Value | Context / Bacterial Strain |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 10 - 30 mg/mL | Against multidrug-resistant pathogens; produced by Streptomyces sp. GSB-11 [1]. |

| Production Titer | 854 mg/L | De novo biosynthesis from glucose in engineered E. coli [3]. |

Methodology for Activity Assessment

For researchers looking to isolate and evaluate this compound from bacterial sources, the following general workflow, derived from the study on Streptomyces sp. GSB-11, can serve as a reference [1]:

- Fermentation and Extraction: Culture the potential producer strain in a suitable liquid medium (e.g., Bennett medium). After incubation, separate the cells from the supernatant via centrifugation. The bioactive compounds are typically extracted from the cell-free culture supernatant.

- Purification: Purify the compounds from the crude extract using techniques like reversed-phase High-Performance Liquid Chromatography (HPLC).

- Compound Identification: Analyze the purified active compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H NMR, 13C NMR, 1H-1H COSY, and 1H-13C HMBC) to confirm its identity as this compound [1].

- Activity Assay: Determine the antibacterial activity by measuring the Minimum Inhibitory Concentration (MIC) against a panel of target multidrug-resistant pathogenic bacteria using standard microbiological methods [1].

References

N-Acetyltyramine safety data sheet MSDS

Chemical Properties & Safety Data

The table below summarizes the available technical and safety information for N-Acetyltyramine (CAS #1202-66-0) [1] [2].

| Property | Details |

|---|---|

| CAS Number | 1202-66-0 |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Melting Point | 169 °C |

| Boiling Point | 424.1 ± 28.0 °C (Predicted) |

| Density | 1.122 ± 0.06 g/cm³ (Predicted) |

| pKa | 10.01 ± 0.15 (Predicted) |

| Form | Light brown to brown solid |

| Storage | Sealed in dry, freezer (under -20°C) |

| Solubility | Soluble in DMSO |

| Hazard Codes | Xi (Irritant) |

| Risk Statements | R41: Risk of serious damage to eyes. |

| Safety Statements | S26-S39: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable eye/face protection. |

| Acute Toxicity (LD50) | Mouse, intravenous: > 500 mg/kg [1] [2] |

Experimental Protocol for Safety Evaluation

While the search results do not contain specific experimental protocols for this compound itself, the methodology from a safety evaluation study on a botanical extract (Trachelospermi Caulis et Folium) can serve as a reference for how such preclinical safety assessments are typically conducted [3].

The following diagram outlines the general workflow of an acute toxicity study as described in this research:

Workflow for an in vivo acute toxicity study [3].

- Animals and Grouping: The study uses SPF-grade Kunming mice, randomly divided into a normal control group and a treatment group (e.g., 10 males and 10 females per group). Animals are acclimatized for one week before the experiment [3].

- Dosing and Administration: The test substance (e.g., TCEF extract) is administered via oral gavage at the maximum feasible dose concentration. The control group receives an equivalent volume of vehicle (e.g., distilled water) [3].

- Observation and Data Collection: Following dosing, animals are closely observed for 14 days. Key parameters monitored include [3]:

- Clinical Observations: General behavior, signs of toxicity, and mortality.

- Body Weight: Measured at regular intervals (e.g., days 1, 7, and 14).

- Post-Mortem Analysis: After the observation period, animals are euthanized humanely. Blood is collected for serum biochemical analysis (e.g., liver function markers like ALT, AST; kidney function markers like CRE, BUN). Major organs (heart, liver, spleen, lungs, kidneys) are collected and weighed to calculate the visceral index [3].

- Data Analysis: Statistical analysis (e.g., t-tests) is performed to compare the treatment group with the control group. A lack of significant difference in body weight, visceral indices, and biochemical parameters suggests the substance is relatively safe at the tested dose [3].

Critical Information for Researchers

- Data Gaps: The information provided is not a substitute for a formal MSDS. Critical data points for risk assessment, such as full toxicological profile (repeated dose toxicity, carcinogenicity, mutagenicity), environmental hazards, specific first-aid measures, and personal protective equipment (PPE) recommendations, are missing.

- Regulatory Status: The compound is listed as "for industrial application or scientific research, and cannot be used for clinical diagnosis or treatment of humans or animals" [2]. It is not a drug or for edible use.

- Handling Precautions: Given the R41 risk statement ("Risk of serious damage to eyes"), handling should occur in a fume hood or with appropriate engineering controls. Suitable eye and face protection (safety goggles) must be worn to prevent contact [1] [2].

References

N-Acetyltyramine: Structure & Hydrogen Bonding Profile

N-Acetyltyramine is a biological compound with reported activity as a quorum-sensing inhibitor and an agent that reverses drug resistance in leukemia cells [1]. Its molecular structure is key to its function.

The table below summarizes its fundamental properties and calculated hydrogen bonding potential based on its functional groups [1]:

| Property | Description |

|---|---|

| Chemical Name | This compound |

| CAS Registry Number | 1202-66-0 [1] |

| Molecular Formula | C₁₀H₁₃NO₂ [1] |

| Molecular Weight | 179.22 g/mol [1] |

| SMILES Notation | OC1=CC=C(C=C1)CCNC(C)=O [1] |

| Functional Groups | Phenolic Hydroxyl (-OH), Amide (-CONH-), Aromatic Ring |

| H-Bond Donors | 2 (Phenolic -OH, Amide -NH-) |

| H-Bond Acceptors | 3 (Carbonyl O, Phenolic O, Amide N) |

The following diagram illustrates the molecular structure and highlights the key functional groups involved in hydrogen bonding, based on the SMILES notation [1]:

Diagram illustrating this compound's functional groups and their contribution to its hydrogen-bonding capacity.

Analytical & Experimental Context

While explicit protocols for analyzing this compound's hydrogen bonding are not available in the search results, the following context from related research can guide your experimental design.

- Research Significance: this compound-O-glucuronide (NATOG), a metabolite of this compound, has been identified as a specific biomarker for active Onchocerciasis (river blindness) infections [2]. This underscores the biological relevance of the this compound structure.

- Analytical Techniques: The validation of NATOG was performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [2]. This technique is critical for separating, identifying, and quantifying such compounds in complex biological samples like human urine.

- Crystallographic Evidence: Although not for this compound itself, a study on a similar sugar derivative, β-d-ribopyranosylamine, provides a methodological reference. It used single-crystal X-ray diffraction to definitively characterize molecular conformation and hydrogen-bonding interactions (O-H···O, N-H···O, and C-H···O), forming interconnected chains in the crystal lattice [3]. This is the gold-standard method for experimentally determining hydrogen-bonding networks.

A Guide for Experimental Protocol Deconstruction

Based on the available information and standard practices, here is a generalized framework for the key experiments you would need. Specific details like buffer compositions, instrument parameters, and software for analysis must be defined from primary literature.

The following chart outlines the high-level workflow for characterizing this compound:

A proposed high-level workflow for the analytical and structural characterization of this compound.

Table: Key Experimental Areas and Methodologies

| Experimental Goal | Recommended Methodology | Key Steps & Considerations |

|---|

| Compound Identification & Quantification | Liquid Chromatography-Mass Spectrometry (LC-MS) [2] | 1. Sample Preparation: Extract from biological matrix (e.g., urine, cell culture). 2. Chromatography: Separate using a C18 column with a water/acetonitrile gradient. 3. Mass Detection: Use ESI in positive mode to detect molecular ion [M+H]⁺ (m/z 180.1 for C₁₀H₁₃NO₂). | | Structural Confirmation & H-Bond Mapping | Single-Crystal X-ray Diffraction (XRD) [3] | 1. Crystallization: Grow a high-quality single crystal via vapor diffusion or slow evaporation. 2. Data Collection: Measure diffraction intensity at low temperature (e.g., 100K). 3. Structure Solution: Solve and refine the structure to determine atomic positions and H-bond geometries (distances and angles). | | Theoretical H-Bond Propensity | Computational Chemistry | 1. Molecular Modeling: Optimize geometry using software (e.g., Gaussian, Schrodinger). 2. Surface Analysis: Calculate molecular electrostatic potential (MEP) surfaces. 3. Energy Calculation: Predict H-bond strength and interaction sites. |

References

Comprehensive Application Notes and Protocols for LC-MS/MS Analysis of N-Acetyltyramine

Analysis Introduction

N-Acetyltyramine (NAT) is a biologically active metabolite derived from tyrosine that has gained significant scientific interest due to its multiple applications in biomedical research and drug development. This compound has demonstrated potent bioactivities including anti-free radical, antithrombotic, and antitumour properties, making it a promising candidate for therapeutic development [1]. Additionally, NAT and its metabolite This compound-O-glucuronide (NATOG) have been investigated as potential biomarkers for parasitic diseases like onchocerciasis (river blindness), highlighting their diagnostic significance [2] [3]. The analysis of NAT presents particular challenges due to its presence in complex biological matrices, often at low concentrations, and the necessity for selective detection methods that can distinguish it from structurally similar endogenous compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the premier analytical technique for NAT quantification due to its exceptional sensitivity, selectivity, and specificity. This technique combines the superior separation capabilities of high-performance liquid chromatography with the detection power of tandem mass spectrometry, enabling accurate measurement of NAT even in challenging matrices like urine, plasma, and bacterial culture supernatants [3] [4]. The development of robust LC-MS/MS methods for NAT requires careful optimization of multiple parameters including chromatographic separation, ionization techniques, and mass detection conditions to ensure reliable performance across various applications from basic research to clinical biomarker validation and pharmaceutical quality control.

Methodology

Detailed LC-MS/MS Protocol

The following protocol provides a standardized approach for NAT quantification in biological samples, compiled from published methodologies with modifications for enhanced performance and reliability [3] [4].

Sample Preparation: For urine samples, dilute 100 μL of sample with 900 μL of cold methanol or acetonitrile containing internal standard (e.g., deuterated NAT if available). Vortex vigorously for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean LC-MS vial for analysis. For plasma samples, employ protein precipitation with trifluoroacetic acid followed by centrifugation and collection of the supernatant [4]. This simple pretreatment effectively removes interfering proteins and provides sufficient clean-up for most applications.

Chromatographic Conditions: Separation is achieved using a reversed-phase UPLC system with an Acquity HSS T3 column (1.8 μm, 2.1 mm × 50 mm) or equivalent C18 column maintained at 45°C [3]. The mobile phase consists of 0.1% formic acid in water (Buffer A) and methanol (Buffer B) with a gradient elution: initial 2% B, increased to 15% B over 3 minutes, then to 98% B in a step gradient, held for 0.9 minutes before re-equilibration. The flow rate is set at 0.6 mL/min with a total run time of 6.5 minutes, efficiently separating NAT from matrix interferences and isobaric compounds [3] [4].

Mass Spectrometric Detection: Operate the triple quadrupole mass spectrometer with positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. Optimize the source parameters: capillary voltage 2,500 V, nebulizer pressure 20 psig, drying gas flow 7 L/min, and gas temperature 500°C [3]. For NAT, monitor the transition m/z 356.1 → 180.1 (for NATOG, the glucuronidated form) with a dwell time of 100 ms. For underivatized NAT, optimize transitions specific to the molecular ion [2].

Quantification: Prepare calibration standards in the range of 1-1000 ng/mL using analyte-free matrix. Use a linear regression curve with 1/x² weighting after log-log transformation. Include quality control samples at low, medium, and high concentrations throughout the analytical batch to ensure accuracy and precision [3].

Table 1: LC-MS/MS Instrument Parameters for this compound Analysis

| Parameter | Setting | Notes |

|---|---|---|

| Column | Acquity HSS T3 (1.8 μm, 2.1 × 50 mm) | Alternative: Supelco Ascentis Express C18 |

| Column Temperature | 45°C | Improves peak shape and retention consistency |

| Mobile Phase A | 0.1% Formic acid in H₂O | Enhances ionization in positive mode |

| Mobile Phase B | Methanol | Alternative: Acetonitrile |

| Gradient Program | 2% B to 15% B (3 min), then to 98% B | Step gradient for rapid elution |

| Flow Rate | 0.6 mL/min | Optimal for column dimensions |

| Injection Volume | 2 μL | Reduces matrix effects |

| Ionization Mode | ESI+ | Preferred for NAT structure |

| MRM Transition | 356.1 → 180.1 | NATOG; adjust for underivatized NAT |

| Capillary Voltage | 2500 V | Optimize for instrument |

| Gas Temperature | 500°C | Aids desolvation |

Experimental Workflow

The following diagram illustrates the complete analytical workflow for NAT quantification, from sample preparation to data analysis:

Diagram 1: Complete analytical workflow for this compound quantification using LC-MS/MS

Method Validation

Validation Parameters and Acceptance Criteria

Method validation is essential to demonstrate that the LC-MS/MS method for NAT is reliable, reproducible, and fit for its intended purpose. The validation should follow established regulatory guidelines such as FDA Bioanalytical Method Validation [5]. The table below summarizes key validation parameters and typical results for a validated NAT assay:

Table 2: Method Validation Parameters and Results for this compound LC-MS/MS Assay

| Validation Parameter | Experimental Approach | Acceptance Criteria | Typical Results for NAT |

|---|---|---|---|

| Accuracy | Comparison of measured vs. known concentration in QCs | ±15% of nominal value (±20% at LLOQ) | 87.4-114.3% recovery [4] |

| Precision | Repeated analysis of QCs (n=6) intra-day and inter-day | CV ≤15% (≤20% at LLOQ) | Intra-day CV <11.8%, Inter-day CV <14.3% [4] |

| Linearity | Calibration curves (1-1000 ng/mL) | R² ≥0.99 | R² = 0.998 or better [4] [6] |

| Lower Limit of Quantification (LLOQ) | Lowest standard with accuracy ±20% and precision ≤20% | Signal-to-noise ratio ≥20:1 | 1-10 ng/mL, depending on matrix [5] [3] |

| Specificity | Analysis in 6 different lots of matrix | No interference >20% of LLOQ | No significant interference observed [3] |

| Recovery | Compare extracted vs. unextracted samples | Consistent and reproducible | >85% with internal standard normalization [5] |

| Matrix Effects | Post-column infusion; post-extraction addition | CV ≤15% | Minimal with proper sample dilution [3] |

| Stability | Bench-top, processed, freeze-thaw, long-term | ±15% of nominal | Stable under tropical conditions [3] |

Advanced Validation Considerations

For regulated applications, additional validation elements are necessary. Stability testing should evaluate NAT under various conditions including bench-top stability (6-24 hours at room temperature), processed sample stability in autosampler (12-24 hours), freeze-thaw stability (3-6 cycles), and long-term stability at -70°C [5]. NAT has demonstrated remarkable stability even under tropical conditions, making it suitable for field studies in endemic regions where refrigeration may be limited [3].

Matrix effects should be thoroughly investigated by analyzing samples from at least six different matrix sources/lots. The precision and accuracy of back-calculated concentrations should be within pre-defined criteria (typically ±15%) to provide confidence that matrix effect is not causing variation in reported analyte concentrations [5]. For NAT analysis, a 30-fold dilution of urine samples has been shown to effectively minimize matrix effects while maintaining adequate sensitivity [3]. The use of a stable isotope-labeled internal standard for NAT, when available, provides the most effective compensation for both recovery variability and ionization suppression/enhancement in the mass spectrometer source.

Applications

Biomedical and Pharmaceutical Applications

LC-MS/MS methods for NAT have enabled significant advances across multiple scientific disciplines:

Infectious Disease Diagnostics: NAT and its metabolite This compound-O-glucuronide (NATOG) serve as specific biomarkers for active Onchocerca volvulus infection, the parasitic nematode causing river blindness [2] [3]. Research has demonstrated elevated NATOG values in both mono- and co-infections specifically in the presence of O. volvulus, with a proposed threshold concentration for distinguishing active infections. This application is particularly valuable for monitoring mass drug administration programs in endemic regions, though recent studies indicate limited potential in amicrofilaridermic individuals with no or low levels of microfilaria in the skin [3].

Metabolic Engineering and Biotechnology: Engineered Escherichia coli strains have been developed for de novo biosynthesis of NAT from glucose, achieving production titers of 854 mg/L [1]. The LC-MS/MS method is crucial for quantifying NAT in complex fermentation broths and optimizing metabolic pathways through overexpression of key enzymes including tyrosine decarboxylase (tdc), arylalkylamine N-acyltransferase (aanat), aroGfbr, TyrAfbr, transketolase I (tktA), and phosphoenolpyruvate synthase (ppsA) genes. This application highlights the importance of robust analytical methods in synthetic biology and bioprocess optimization.

Pharmaceutical Quality Control: While the search results focus on NAT, analogous N-acetylated amino acids like N-acetyl-tryptophan are used as stabilizers in albumin products and require precise quantification [6]. LC-MS/MS methods have been developed and validated for monitoring these compounds and their degradation products under various stress conditions. These methods employ a "fit-for-purpose" validation approach using surrogate matrices when necessary and demonstrate excellent linearity with correlation coefficients (R²) of 0.998 or better [4] [6].

Metabolic Pathway Analysis

The following diagram illustrates the biosynthetic and metabolic pathways of this compound, highlighting its origin and fate in biological systems:

Diagram 2: Biosynthetic pathway and metabolic fate of this compound in biological systems

Troubleshooting and Technical Notes

Common Issues and Solutions

Even well-validated methods may encounter performance issues that require troubleshooting:

Signal Instability or Suppression: If inconsistent NAT signals are observed, investigate matrix effects by performing post-column infusion experiments. To mitigate ionization suppression, optimize sample dilution factors (typically 10-30 fold for urine samples) and improve chromatographic separation to shift NAT retention away from phospholipid and salt elution regions [5] [3]. Alternative sample preparation methods such as solid-phase extraction may be necessary for particularly challenging matrices.

Poor Chromatographic Peak Shape: Broad or tailing NAT peaks suggest secondary interactions with the stationary phase. Consider adding 0.1% formic acid to the mobile phase to improve peak symmetry through ion suppression [3]. Column temperature optimization (40-50°C typically provides best results) and use of high-purity, LC-MS grade solvents can also significantly enhance chromatographic performance. If problems persist, transition to a specialized column chemistry such as HILIC for polar compounds.

Insufficient Sensitivity: For applications requiring lower detection limits than standard methods provide, several enhancement strategies are available. Electrospray ionization optimization through careful adjustment of source parameters (nebulizer gas, drying gas temperature, and capillary voltage) can significantly improve ion yield [3]. Alternative ionization techniques such as atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) may provide enhanced sensitivity for NAT in specific matrices by reducing competition for charge during ionization [7].

Retention Time Shifts: Gradual changes in NAT retention indicate column degradation or mobile phase inconsistency. Ensure fresh mobile phase preparation every 24-48 hours and implement a rigorous column cleaning schedule. When transferring methods between different LC systems (HPLC to UHPLC), adjust gradient profiles according to column volume differences while maintaining the same separation selectivity [7].

Conclusion

The LC-MS/MS methods described in these application notes provide robust, sensitive, and specific approaches for quantifying this compound across various matrices and applications. The carefully optimized sample preparation, chromatographic separation, and mass spectrometric detection parameters enable reliable quantification of this biologically significant compound for research, diagnostic, and pharmaceutical purposes. The validation data demonstrates that these methods meet rigorous analytical standards for precision, accuracy, and reliability [5] [4].

Future developments in NAT analysis will likely focus on increasing throughput through ultra-fast chromatographic separations and enhancing accessibility through simplified instrumentation. The demonstrated stability of NAT and its metabolites under challenging field conditions suggests potential for point-of-care diagnostic applications in resource-limited settings [3]. Additionally, the growing importance of NAT in metabolic engineering and biotechnology will drive demand for increasingly sensitive and high-throughput analytical methods to support strain development and bioprocess optimization [1]. These LC-MS/MS protocols provide a solid foundation for these advancing applications while ensuring data quality and reproducibility in both research and regulated environments.

References

- 1. De novo biosynthesis of this compound in engineered ... [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of onchocerciasis biomarker this compound-O ... [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the diagnostic potential of urinary N ... [pmc.ncbi.nlm.nih.gov]

- 4. Development, validation and application of LC–MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - ScienceDirect [sciencedirect.com]

- 5. 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian [resolian.com]

- 6. Development and Validation of LC–MS Method for the ... [link.springer.com]

- 7. Practical LC-MS/MS Method Development - ACS Institute [institute.acs.org]

Comprehensive Analytical Methods for N-Acetyltyramine-O,β-glucuronide (NATOG) Analysis in Human Urine: Applications in Onchocerciasis Research

Introduction to NATOG as a Biomarker

N-Acetyltyramine-O,β-glucuronide (NATOG) has emerged as a promising non-invasive biomarker for active Onchocerca volvulus infection, the parasitic nematode responsible for onchocerciasis (river blindness). This small molecule metabolite is derived from a unique metabolic pathway involving both the parasite and human host: the nematode neurotransmitter tyramine is first acetylated to form this compound within the parasite, then subsequently glucuronidated by human metabolic enzymes before renal excretion. This parasite-specific origin provides NATOG with significant advantages over conventional diagnostic markers, as it can differentiate between active and past infections, unlike antibody-based tests that cannot distinguish current from historical exposure.

The discovery of NATOG through metabolomic analysis of urine samples from infected individuals has opened new avenues for monitoring parasitic infections and treatment efficacy. Unlike the traditional skin snip biopsy method—which is invasive, painful, and suffers from low sensitivity in amicrofilaridermic individuals—NATOG detection in urine offers a non-invasive alternative that is more readily accepted by endemic communities. Furthermore, NATOG has demonstrated excellent stability characteristics under tropical conditions, maintaining integrity despite sun exposure, temperature fluctuations, and pH variations ranging from 4 to 8, making it ideally suited for field applications in resource-limited settings where onchocerciasis is endemic.

Sample Preparation and Stabilization

Principles of Sample Preparation

The accurate quantification of NATOG in urine requires careful sample preparation to minimize matrix effects and optimize recovery. Sample preparation strategies for NATOG analysis must address the complex composition of human urine, which contains numerous compounds that can interfere with analytical detection. The primary goals of sample preparation include removing interfering substances, concentrating the analyte, and ensuring compatibility with the detection method. For NATOG analysis, sample preparation is relatively straightforward due to the molecule's inherent stability and the specificity of the detection methods employed, particularly liquid chromatography tandem mass spectrometry (LC-MS/MS).

One significant advantage of NATOG as a biomarker is its remarkable stability under various storage conditions. Research has demonstrated that NATOG remains stable in urine samples exposed to diverse environmental conditions, including tropical temperatures and varying pH levels. This stability reduces the need for complex preservation techniques or immediate processing, which is particularly beneficial in field studies conducted in remote endemic areas. The molecule withstands multiple freeze-thaw cycles without significant degradation, further enhancing its utility as a practical biomarker for large-scale epidemiological studies and elimination programs.

Detailed Protocols for Sample Collection and Preparation

Urine Collection: Collect mid-stream urine samples in sterile, leak-proof containers. No special preservatives are required due to NATOG's documented stability. Record collection time and date, and note any medications the participant may be taking. For quantitative analysis, consider creatinine normalization to account for urine concentration variations.

Short-term Storage and Transportation: If immediate processing is not possible, urine samples can be stored at 4°C for up to 24 hours. For transportation from field collection sites, samples can be maintained at ambient temperature for several hours without significant NATOG degradation, even under tropical conditions.

Long-term Storage: For extended storage, freeze urine samples at -20°C or below. NATOG remains stable for at least 12 months under these conditions. Avoid repeated freeze-thaw cycles; if necessary, aliquot samples before freezing.

Sample Preparation for LC-MS/MS Analysis: Thaw frozen urine samples completely at room temperature and vortex thoroughly to ensure homogeneity. Prepare a 1:25 to 1:30 dilution in Milli-Q water (e.g., 10 μL urine + 240 μL water for 1:25 dilution). Centrifuge diluted samples at 10,000 × g for 5 minutes to remove any particulate matter. Transfer the supernatant to autosampler vials for analysis. For low-concentration samples, a solid-phase extraction (SPE) concentration step may be incorporated, though this is not typically necessary given NATOG's relatively high concentration in infected individuals.

Quality Control Samples: Prepare calibration standards by spiking known concentrations of synthetic NATOG (purity >98%) into pooled control urine or Milli-Q water. Include quality control samples at low, medium, and high concentrations throughout the analytical run to monitor method performance. For absolute quantification, consider using deuterated NATOG (D3-NATOG) as an internal standard to account for matrix effects and instrument variability.

Table 1: Stability Characteristics of NATOG in Urine Under Various Conditions

| Condition | Temperature | Time Period | Stability Outcome |

|---|---|---|---|

| Ambient storage | 25-35°C | 24 hours | No significant degradation |

| pH variation | 4-8 | 24 hours | Stable across range |

| Freeze-thaw | -20°C to RT | 3 cycles | No significant degradation |

| Long-term storage | -20°C | 12 months | No significant degradation |

| Sunlight exposure | Variable | 8 hours | No significant degradation |

LC-MS/MS Analysis of NATOG

Instrument Configuration and Parameters

Liquid chromatography tandem mass spectrometry (LC-MS/MS) represents the gold standard method for NATOG quantification due to its high sensitivity, specificity, and ability to accurately measure analyte concentrations across a broad dynamic range. The LC-MS/MS method for NATOG detection typically utilizes a triple quadrupole mass spectrometer operated in selected reaction monitoring (SRM) mode, which provides optimal sensitivity and selectivity for target analyte quantification. The instrument configuration and method parameters have been optimized specifically for NATOG detection through extensive validation studies.

The chromatographic separation is achieved using an ultra-performance liquid chromatography (UPLC) system with an Acquity HSS T3 column (1.8 μm, 2.1 mm × 50 mm) maintained at 45°C. The mobile phase consists of 0.1% formic acid in water (Buffer A) and methanol (Buffer B), with a gradient elution program starting at 2% Buffer B and increasing to 15% over 3 minutes, followed by a step gradient to 98% Buffer B. The mass spectrometric detection is performed using electrospray ionization (ESI) in positive mode with the transition m/z 356.1 → 180.1 monitored for NATOG quantification. The instrument parameters typically include a capillary voltage of 2,500 V, nebulizer pressure of 20 psig, drying gas flow of 7 L/min, and gas temperature of 500°C.

Detailed Analytical Protocol

Mobile Phase Preparation: Prepare Buffer A by adding 1 mL of mass spectrometry-grade formic acid to 1 L of Milli-Q water. Mix thoroughly and degas by sonication for 10 minutes. Use mass spectrometry-grade methanol as Buffer B without modification.

Chromatographic Separation: Inject 2-5 μL of prepared sample onto the UPLC column. Employ a gradient elution at a flow rate of 0.6 mL/min with the following profile: 0-3.0 min: 2-15% B (linear gradient), 3.0-3.1 min: 15-98% B (step gradient), 3.1-4.0 min: 98% B (hold), 4.0-4.1 min: 98-2% B (step gradient), and 4.1-6.0 min: 2% B (reequilibration). The total run time is 6 minutes per sample.

Mass Spectrometric Detection: Operate the mass spectrometer in positive ESI mode with the following SRM transition for NATOG: precursor ion m/z 356.1 → product ion m/z 180.1 with a dwell time of 100 ms. Optimize collision energy for maximum response of the product ion (typically ~20 eV). For deuterated internal standard (D3-NATOG), monitor the transition m/z 359.1 → 183.1.

Calibration Curve Preparation: Prepare a stock solution of NATOG in Milli-Q water at a concentration of 1 mM. Serially dilute to create calibration standards covering the expected concentration range in samples (typically 1-100 μM). Include a blank (matrix without analyte) and zero sample (matrix with internal standard only). Process calibration standards in the same manner as patient samples.

Data Analysis: Use instrument software to integrate peak areas for NATOG and internal standard in all samples. Construct a calibration curve by plotting peak area ratio (NATOG/IS) against concentration using linear regression with 1/x² weighting. Calculate NATOG concentrations in patient samples by interpolating from the calibration curve. Apply dilution factors as appropriate.

Figure 1: LC-MS/MS Workflow for NATOG Analysis in Urine Samples

Alternative Detection Methods

LC-Fluorescence Detection Method

For laboratories without access to mass spectrometry instrumentation, an LC-fluorescence method provides a viable alternative for NATOG detection. While less specific than MS-based methods, fluorescence detection offers sufficient sensitivity for NATOG quantification, with a limit of quantification (LOQ) of 1 μM. This method utilizes the native fluorescence properties of the aromatic ring in the NATOG structure after chromatographic separation. Although the search results do not provide exhaustive details on the exact fluorescence parameters, typical excitation and emission wavelengths for tyramine derivatives are 275 nm and 305 nm, respectively.

The sample preparation for LC-fluorescence analysis follows a similar approach to the LC-MS/MS method, though with a less extensive dilution (typically 1:10 in Milli-Q water). The chromatographic conditions may require modification to achieve optimal separation of NATOG from potentially interfering fluorescent compounds in urine. While this method sacrifices some specificity compared to MS-based detection, it provides a more accessible analytical approach for resource-limited settings and can be successfully implemented with more widely available HPLC equipment with fluorescence detectors.

Lateral Flow Immunoassay (LFIA) Development

Significant progress has been made in developing point-of-care tests for NATOG detection using lateral flow immunoassay technology. This approach utilizes monoclonal antibodies (mAbs) specifically selected for their high affinity and selectivity for NATOG. The development of these antibodies presented considerable challenges due to the small size of the NATOG molecule and the need to distinguish it from other glucuronidated metabolites in urine. Researchers successfully addressed this by designing a hapten (DG1) that preserves the core NATOG structure while incorporating a thiol linkage site for conjugation to carrier proteins like keyhole limpet hemocyanin (KLH).

The LFIA format employs a competitive assay design where NATOG in the urine sample competes with a immobilized NATOG analogue on the test strip for binding to gold nanoparticle-conjugated anti-NATOG antibodies. Under optimized conditions, the assay demonstrates a linear response for NATOG concentrations (R² = 0.91) and can accurately classify patient samples with 85% accuracy using a cutoff concentration of 25 μM. This diagnostic format offers the advantages of rapid analysis (10-15 minutes), minimal sample preparation (urine may be used directly or with minimal dilution), and no requirement for specialized equipment, making it ideally suited for field deployment in endemic regions.

Table 2: Comparison of Analytical Methods for NATOG Detection

| Parameter | LC-MS/MS | LC-Fluorescence | Lateral Flow Immunoassay |

|---|---|---|---|

| Limit of Quantification | 0.7 μM | 1 μM | 25 μM (cutoff) |

| Sample Volume | 10 μL | 10-50 μL | 50-100 μL |

| Sample Preparation | 1:25 dilution in water | 1:10 dilution in water | Minimal or none |

| Analysis Time | 6 minutes/sample | 10-15 minutes/sample | 10-15 minutes |

| Equipment Cost | High | Medium | Low |

| Expertise Required | High | Medium | Low |

| Throughput | Medium-High | Medium | High |

| Field Applicability | Low | Medium | High |

Technical Considerations and Applications

Critical Analytical Parameters

When implementing NATOG analysis, several technical considerations require careful attention to ensure reliable results. The ion suppression/enhancement effects in mass spectrometric detection must be evaluated through post-column infusion experiments or by comparing the response of standards in matrix versus neat solution. While urine samples are typically diluted before analysis, residual matrix effects can still influence quantification accuracy. The use of a stable isotope-labeled internal standard (D3-NATOG) is strongly recommended to correct for these effects and ensure measurement precision.

The linear dynamic range of the NATOG assay should be appropriately established based on the expected concentrations in the study population. Research indicates that NATOG concentrations can vary significantly between individuals, with average values of approximately 42.8 ± 3.7 μM in O. volvulus-infected patients compared to 6.4 ± 0.7 μM in non-infected endemic controls. In method validation, key parameters including precision (CV < 10%), accuracy (85-115%), recovery (>80%), and stability under various storage conditions must be demonstrated. For longitudinal studies monitoring treatment efficacy, the method should demonstrate sufficient sensitivity to detect decreasing NATOG concentrations following anthelmintic therapy.

Diagnostic Performance and Interpretation

The diagnostic application of NATOG measurement requires careful consideration of the appropriate cutoff values for differentiating infected from non-infected individuals. Proposed NATOG thresholds in the literature range from 13-25 μM, with the variation potentially attributable to differences in study populations, infection intensities, and analytical methods. Using a 13 μM cutoff, one study reported sensitivity of 15.9% and specificity of 95.9%, while a 25 μM cutoff provided 95% confidence in positive diagnosis. This relationship between cutoff concentration and diagnostic performance must be balanced based on the specific application—whether for surveillance (higher specificity preferred) versus clinical diagnosis (higher sensitivity preferred).

The correlation between NATOG levels and infection intensity represents another important consideration. Research has demonstrated a positive association between urinary NATOG concentration and skin microfilarial density, with higher NATOG levels observed in persons with severe versus mild onchocerciasis-associated epilepsy. This relationship supports the utility of NATOG not only as a diagnostic biomarker but potentially as a measure of infection intensity and treatment response. However, studies have also highlighted limitations in NATOG's diagnostic performance in amicrofilaridermic individuals with low parasite burdens, emphasizing the need for careful interpretation in populations with long-standing ivermectin treatment histories.

Conclusion

The analysis of this compound-O,β-glucuronide (NATOG) in urine provides researchers with a valuable tool for studying Onchocerca volvulus infections. The detailed protocols presented in this document cover the complete analytical workflow from sample collection through data interpretation, with particular emphasis on the robust and sensitive LC-MS/MS methodology. The ongoing development of alternative detection methods, including LC-fluorescence and lateral flow immunoassays, promises to expand access to NATOG-based monitoring in diverse laboratory settings and field environments. As elimination efforts for onchocerciasis intensify, accurate monitoring tools like NATOG detection will play an increasingly important role in assessing intervention efficacy and verifying transmission interruption.

Comprehensive Application Note: LC-Fluorescence Detection and Quantification of N-Acetyltyramine-O,β-glucuronide (NATOG) for Parasitic Infection Research

Introduction to NATOG and Its Relevance as a Biomarker

N-Acetyltyramine-O,β-glucuronide (NATOG) is a parasitic metabolite produced by the filarial nematode Onchocerca volvulus, the causative agent of onchocerciasis (river blindness). This metabolite was initially identified through urine metabolome analysis as a potential specific biomarker for detecting active infection. Onchocerciasis remains a significant public health challenge in many tropical regions, affecting millions of people primarily in sub-Saharan Africa. The limitations of current diagnostic methods, including the inability to distinguish between past and active infections, have driven the search for novel biomarkers that can accurately identify active infection and monitor treatment efficacy. NATOG emerged as a promising candidate due to its origin as a neurotransmitter-derived secretion molecule specifically produced by O. volvulus [1] [2].

The investigation of NATOG as a diagnostic biomarker represents an innovative approach in parasitology diagnostics, moving beyond traditional methods that rely on microscopic detection of microfilariae or antibody-based tests. As a metabolite, NATOG offers the potential advantage of indicating active infection rather than just exposure. Furthermore, metabolite biomarkers can potentially provide quantitative information about parasite burden and response to treatment. However, comprehensive evaluation of NATOG's diagnostic potential required the development of robust analytical methods suitable for both laboratory research and potential field applications, leading to the creation of LC-fluorescence-based detection protocols that offer enhanced accessibility compared to mass spectrometry-based approaches [1] [3].

LC-Fluorescence Methodology Principles and Optimization

Principles of LC-Fluorescence Detection

Liquid chromatography coupled with fluorescence detection (LC-fluorescence) represents a highly sensitive analytical technique that combines the separation power of liquid chromatography with the selective detection capabilities of fluorescence spectroscopy. For NATOG analysis, this method leverages the compound's intrinsic fluorescent properties, eliminating the need for complex derivatization procedures. The fundamental principle involves the separation of NATOG from other urinary components using reversed-phase chromatography, followed by its detection through excitation at a specific wavelength and measurement of the emitted fluorescence at a longer wavelength. The chromatographic separation is crucial for isolating NATOG from potentially interfering compounds in complex biological matrices like urine, thereby enhancing assay specificity and reliability [1] [4].

The development of the LC-fluorescence method for NATOG detection was motivated by the need for a more accessible and cost-effective alternative to liquid chromatography tandem mass spectrometry (LC-MS/MS). While LC-MS/MS offers exceptional sensitivity and specificity, its high operational costs and technical requirements limit its utility in resource-constrained settings where onchocerciasis is endemic. The LC-fluorescence method demonstrated a limit of quantification (LOQ) of 1 μM, which provides sufficient sensitivity for detecting NATOG in clinical samples. This sensitivity, combined with the method's relative simplicity and lower operational costs, makes it particularly suitable for large-scale screening programs and potential integration into point-of-care diagnostic devices in the future [1].

Method Optimization Parameters

The optimization of the LC-fluorescence method for NATOG detection involved systematic evaluation of several critical parameters to maximize sensitivity, specificity, and reproducibility. Key aspects of method optimization included:

Fluorescence detection wavelengths: Through comprehensive spectral analysis, researchers determined that maximum sensitivity for NATOG detection was achieved using an excitation wavelength of 232 nm (λex) and an emission wavelength of 290 nm (λem). These parameters were optimized to capture the native fluorescence of the NATOG molecule while minimizing background interference from other urinary components [4].

Chromatographic conditions: The mobile phase composition and gradient profile were carefully optimized to achieve optimal separation of NATOG from potentially interfering substances. The method utilized a step gradient starting with 10% methanol (buffer B) and increasing to 98% methanol over 3 minutes, followed by an isocratic hold for 0.9 minutes before returning to initial conditions. This specific gradient profile was essential for resolving co-eluting peaks that could otherwise cause fluorescence quenching and compromise detection accuracy [1] [4].

Sample preparation: Urine samples required a 10-fold dilution with Milli-Q water before analysis to reduce matrix effects while maintaining NATOG concentrations within the detectable range. This simple preparation protocol enhances the method's practicality for high-throughput applications and minimizes pre-analytical variability [1].

Table 1: Optimized LC-Fluorescence Parameters for NATOG Detection

| Parameter | Specification | Impact on Analysis |

|---|---|---|

| Excitation Wavelength | 232 nm | Matches NATOG's absorption maximum for optimal excitation |

| Emission Wavelength | 290 nm | Captures strongest emission while minimizing background |

| Chromatographic Column | Acquity HSS T3 (1.8 μm, 2.1 mm × 50 mm) | Provides optimal separation efficiency for NATOG |

| Mobile Phase | Buffer A: 0.1% HCOOH in H₂O; Buffer B: MeOH | Maintains analyte stability and separation performance |

| Flow Rate | 0.6 ml/min | Balances separation efficiency with analysis time |

| Injection Volume | 2 μl | Provides sufficient sensitivity while minimizing matrix effects |

| Limit of Quantification | 1 μM | Enables detection of clinically relevant NATOG concentrations |

Analytical Performance Characteristics

The LC-fluorescence method for NATOG detection was rigorously validated to ensure reliable performance under various conditions. Stability assessments demonstrated that NATOG remains stable under different pH conditions (pH 4, 6, and 8) and temperatures (4°C, room temperature, and 50°C) over a 24-hour period, indicating its suitability for analysis in tropical field conditions where strict temperature control may be challenging. Additionally, adsorption studies revealed minimal NATOG loss to glass and polypropylene containers, supporting the use of standard laboratory materials for sample collection and processing without requiring specialized surfaces [1].

The method's quantitative performance was established through calibration curves demonstrating linear response across clinically relevant concentration ranges. The validation process included assessment of precision, accuracy, and reproducibility, with the method showing a coefficient of variation of 6% in similar fluorescence-based assays for other biomarkers, indicating excellent analytical precision. The robustness of the method was further confirmed through spike-recovery experiments using urine samples from healthy subjects, which verified minimal matrix interference and accurate quantification [1] [5].

Experimental Application in Onchocerciasis Research

Clinical Evaluation of Diagnostic Potential

The diagnostic potential of NATOG was evaluated in a comprehensive clinical study involving 98 nodule-positive individuals from an onchocerciasis-endemic community in Ghana. These subjects represented the target population for NATOG detection, as they had confirmed O. volvulus infections evidenced by palpable nodules. However, most of these individuals (89%) had no detectable microfilariae in skin snips, indicating either amicrofilaridermic infections or suppressed microfilarial loads due to repeated ivermectin treatment. This patient profile is particularly relevant in the context of ongoing mass drug administration programs, where monitoring tools are needed to identify infected individuals despite suppressed microfilarial loads [1] [2].

The control groups for this evaluation included 50 endemic controls (individuals from the same endemic area without visible signs of onchocerciasis), 18 non-endemic controls (from Kumasi, Ashanti Region), and 51 lymphatic filariasis patients (from Ahanta West District, Western Region). This comprehensive control design allowed researchers to assess both the specificity of NATOG for onchocerciasis versus other filarial infections and its ability to distinguish infected individuals from exposed but uninfected residents in endemic areas. The inclusion of lymphatic filariasis patients was particularly important for evaluating cross-reactivity with other filarial species, a common challenge in parasitic disease diagnostics [1] [2].

Table 2: Clinical Population Characteristics in NATOG Diagnostic Evaluation

| Patient Group | Number of Subjects | Age Median (Range) | Nodule Status | Microfilariae Status | IVM Treatment History |

|---|---|---|---|---|---|

| Nodule-Positive Individuals | 98 | 47 (21-85) | 1-5 nodules | 89% with 0 mf/mg skin | Median: 2 rounds (0-10) |

| Endemic Controls | 50 | 35 (18-81) | No nodules | 100% with 0 mf/mg skin | Median: 0 rounds (0-1) |

| Non-Endemic Controls | 18 | 25 (13-52) | Not applicable | Not assessed | Not assessed |

| Lymphatic Filariasis Patients | 51 | 33 (18-68) | Not applicable | Not assessed | Not assessed |

Research Findings and Implications

The clinical evaluation yielded disappointing results regarding NATOG's diagnostic utility. Only 5% of nodule-positive individuals showed elevated NATOG levels (>10 μM), with no statistically significant difference in NATOG concentrations between the nodule-positive group and any of the control groups (p > 0.05). This finding indicates that NATOG lacks the sensitivity required for an effective diagnostic biomarker, particularly in amicrofilaridermic individuals who represent a key target population for monitoring programs in areas with long-standing ivermectin distribution [1] [2] [3].

Further analysis revealed several factors potentially contributing to the limited diagnostic performance of NATOG. The ivermectin treatment history of the study population emerged as a significant consideration, with most nodule-positive participants (68%) having received treatment within the previous 20 months. Ivermectin is known to primarily affect microfilariae rather than adult worms, but its potential impact on parasite metabolism and metabolite production remains incompletely understood. Additionally, the developmental stage of the parasites might influence NATOG production, with adult worms in nodules potentially producing different metabolic profiles compared to microfilariae. These findings highlight the complex relationship between parasite burden, metabolic activity, and detectable biomarker levels in different clinical presentations of onchocerciasis [1] [2].

Detailed Protocol for NATOG Analysis

Sample Collection and Preparation

Proper sample collection and preparation are critical for reliable NATOG quantification. Urine samples should be collected in clean polypropylene containers without preservatives and stored at 4°C if analysis will be performed within 24 hours. For longer storage, samples should be maintained at -20°C. The stability characteristics of NATOG make it suitable for analysis in tropical field conditions, as it remains stable across a range of temperatures (4-50°C) and pH conditions (4-8) for at least 24 hours. This stability profile facilitates sample transport from remote collection sites to analytical laboratories without requiring a continuous cold chain [1].

The sample preparation process is straightforward, requiring only a 10-fold dilution with Milli-Q water before LC-fluorescence analysis. This dilution factor was optimized to reduce matrix effects while maintaining NATOG concentrations above the 1 μM limit of quantification. For samples with expected low NATOG concentrations, the dilution factor can be reduced to 5-fold to enhance sensitivity, though this may increase matrix effects. After dilution, samples should be mixed by vortexing and centrifuged at 10,000 × g for 5 minutes to remove any particulate matter that could compromise chromatographic performance. The prepared samples are then transferred to appropriate vials for LC-fluorescence analysis [1].

Instrument Configuration and Analysis

The LC-fluorescence analysis requires specific instrument configuration to achieve optimal NATOG detection:

Liquid chromatography system: The method utilizes an Acquity UPLC system (Waters Corporation) or equivalent, equipped with a binary solvent delivery system, autosampler maintained at 15°C, and column oven set to 45°C. The chromatographic separation is performed using an Acquity HSS T3 column (1.8 μm, 2.1 mm × 50 mm), which provides the necessary retention and resolution for NATOG [1] [4].

Mobile phase composition: The analysis employs a binary mobile phase consisting of Buffer A (0.1% formic acid in water) and Buffer B (methanol). The gradient program begins at 10% Buffer B, maintained for 3 minutes, then increases to 98% Buffer B in a step gradient, followed by a 0.9-minute isocratic hold at 98% Buffer B before returning to initial conditions. The total run time is approximately 7 minutes per sample, including column re-equilibration [1] [4].

Fluorescence detection: A Waters 474 fluorescence detector or equivalent is used with wavelength settings fixed at λex/λem = 232/290 nm. The detector gain should be optimized using NATOG standards to ensure optimal signal-to-noise ratio without detector saturation. Data collection and analysis are typically performed using Empower 3 software (Waters Corporation) or equivalent chromatography data system [4].

Quantification and Quality Control

Accurate quantification of NATOG requires the preparation of a calibration curve using reference NATOG material. A stock solution of NATOG should be prepared in Milli-Q water at a concentration of 1 mM, with subsequent serial dilutions to create calibration standards covering the expected concentration range (1-100 μM). The calibration curve is generated by plotting peak area against concentration and applying linear regression. For quality control, samples spiked with known NATOG concentrations should be analyzed alongside study samples to monitor analytical performance throughout the batch [1].

The validation of method performance should include regular assessment of precision, accuracy, and sensitivity. System suitability tests should be performed at the beginning of each analytical batch to verify chromatographic performance and detector sensitivity. The limit of detection (LOD) and limit of quantification (LOQ) should be periodically confirmed through serial dilution of NATOG standards. In the validated method, the LOQ was established at 1 μM, with a signal-to-noise ratio of 10:1 at this concentration. The method demonstrates excellent linearity across the calibration range (1-100 μM), with a correlation coefficient (r²) typically exceeding 0.99 [1].

Applications and Research Implications

Despite its limitations as a diagnostic biomarker, the LC-fluorescence method for NATOG detection represents a valuable research tool for studying parasite metabolism and host-parasite interactions. The ability to quantify specific parasite-derived metabolites provides insights into the biochemical activities of different parasite stages and their responses to anthelmintic treatments. This approach could be particularly valuable in drug development studies, where changes in metabolite production might serve as early indicators of drug efficacy before apparent morphological changes in the parasite [1] [6].

The methodological advances demonstrated in the development of this LC-fluorescence assay have broader implications for neglected tropical disease research. The successful adaptation of a mass spectrometry-based biomarker discovery to a more accessible fluorescence-based detection method provides a template for similar transitions for other potential biomarkers. Furthermore, the stability characteristics of NATOG under various storage conditions inform sample handling protocols for future field studies in tropical environments. While NATOG itself may not fulfill the requirements for a stand-alone diagnostic biomarker, the research framework established through its evaluation contributes to the ongoing search for better biomarkers for onchocerciasis and other neglected tropical diseases [1] [7].

Troubleshooting and Technical Considerations

Several technical considerations should be addressed to ensure optimal performance of the LC-fluorescence method for NATOG detection. If peak shape deteriorates or retention times shift significantly, the chromatographic column may require cleaning or replacement. Column performance can be maintained through regular flushing with high organic solvent content (90-100% methanol) at the end of each analytical batch. If baseline noise increases or sensitivity declines, the fluorescence detector lamp should be inspected, as decreased output over time can compromise detection capabilities [1].

Method robustness can be enhanced through careful attention to potential interference sources. While the chromatographic conditions effectively separate NATOG from most urinary components, occasional interference may occur due to medications or dietary factors. If unusual peaks appear near the NATOG retention time, method specificity can be confirmed through analysis of samples before and after hydrolysis with β-glucuronidase, as NATOG should show reduced peak area following enzyme treatment. Additionally, the use of standard addition methods can verify quantification accuracy in samples with complex matrices [1].

Conclusion

The LC-fluorescence detection method for this compound-O,β-glucuronide represents a robust analytical approach for quantifying this parasite-derived metabolite in human urine samples. While the clinical evaluation demonstrated limited diagnostic utility for NATOG in amicrofilaridermic individuals, the methodological framework provides a valuable foundation for future biomarker research in neglected tropical diseases. The optimized protocol offers sensitivity adequate for research applications, with the advantage of greater accessibility compared to mass spectrometry-based methods. This application note provides comprehensive methodological details to support researchers in implementing this analytical approach for studies of parasite metabolism and biomarker discovery [1] [2] [3].

References

- 1. Evaluation of the diagnostic potential of urinary... [parasitesandvectors.biomedcentral.com]

- 2. Evaluation of the diagnostic potential of urinary N ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the diagnostic potential of urinary... [pubmed.ncbi.nlm.nih.gov]

- 4. LC-Fluorescence Analysis [bio-protocol.org]

- 5. Development of A Continuous Fluorescence-Based Assay ... [mdpi.com]

- 6. Advanced tandem mass spectrometry in metabolomics and ... [pmc.ncbi.nlm.nih.gov]